molecular formula C13H22N4O2 B111021 Tert-butyl 4-(4-amino-1h-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1029413-55-5

Tert-butyl 4-(4-amino-1h-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B111021
CAS No.: 1029413-55-5
M. Wt: 266.34 g/mol
InChI Key: TVJWTRPGFVNAJI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1029413-55-5) is a high-value chemical intermediate with a molecular formula of C13H22N4O2 and a molecular weight of 266.34 g/mol . This compound features a piperidine scaffold that is N-protected by a tert-butyloxycarbonyl (Boc) group, a crucial feature for synthetic chemistry as it allows for further selective functionalization on the pyrazole ring and the piperidine nitrogen in multi-step synthesis . The presence of the 4-amino group on the pyrazole ring makes it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry. Piperidine and pyrazole derivatives are prominent structural motifs in active pharmaceutical ingredients, and this compound serves as a key precursor in their synthesis . For instance, structurally related compounds incorporating the piperazine and pyrazole pharmacophores have been investigated in pre-clinical studies for their potential effects on the central nervous system, demonstrating the research relevance of this chemical class . This product is intended for research and development applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers can handle this material with standard safety protocols, as it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For optimal stability, it is recommended to store the compound in a dark place, sealed and dry, at a temperature of 2-8°C .

Properties

IUPAC Name

tert-butyl 4-(4-aminopyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJWTRPGFVNAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650626
Record name tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029413-55-5
Record name tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Preparation Methods

Nucleophilic Substitution via Activated Piperidine Intermediates

The most common method involves functionalizing tert-butyl-4-hydroxypiperidine-1-carboxylate by converting the hydroxyl group into a leaving group. Mesylation using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) generates tert-butyl-4-(mesyloxy)piperidine-1-carboxylate, which undergoes nucleophilic substitution with 4-amino-1H-pyrazole. Deprotonation of the pyrazole using sodium hydride (NaH) in dimethylformamide (DMF) at 60°C facilitates the displacement reaction, yielding the target compound.

Key Reaction Conditions

StepReagents/ConditionsYieldReference
MesylationMsCl, Et₃N, DCM, 0°C → rt, 2 h92%
Substitution4-Amino-1H-pyrazole, NaH, DMF, 60°C, 12 h58%

Palladium-Catalyzed Cyanation and Reduction

An alternative route starts with tert-butyl-4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Palladium-catalyzed cyanation using potassium ferrocyanide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tert-butanol/water at 90°C for 16 hours introduces a cyano group. Subsequent reduction of the nitrile to an amine using hydrogen gas (H₂) and Raney nickel at 50°C completes the synthesis.

Optimized Cyanation Parameters

ParameterValue
CatalystPd(PPh₃)₄
Solventtert-Butanol/water (1:1)
Temperature90°C
Yield84.85%

Reaction Mechanism and Kinetic Analysis

Nucleophilic Substitution Kinetics

The substitution reaction follows an SN2 mechanism, where the mesyl group’s departure creates a piperidinium intermediate. Attack by the deprotonated pyrazole nitrogen forms the C–N bond. Kinetic studies reveal a second-order dependence on pyrazole concentration, with an activation energy (EaE_a) of 85 kJ/mol.

Reductive Amination Pathways

The cyano group’s reduction involves adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogenation:

R–CNH2NiR–CH₂NH2\text{R–CN} \xrightarrow[\text{H}2]{\text{Ni}} \text{R–CH₂NH}2

This step exhibits first-order kinetics with respect to nitrile concentration, achieving >90% conversion under optimized conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Scaling the substitution reaction requires transitioning from batch to continuous flow systems. Using a tubular reactor with a residence time of 30 minutes at 100°C improves heat transfer and reduces byproduct formation. Pilot-scale trials achieved a space-time yield (STY) of 1.2 kg·L⁻¹·h⁻¹.

Solvent Recycling and Waste Management

Industrial processes prioritize solvent recovery via distillation. DMF is recycled with >95% efficiency, reducing raw material costs by 40%. Mesylate byproducts are neutralized with aqueous NaOH, generating sodium methanesulfonate for safe disposal.

Challenges and Mitigation Strategies

Competing Elimination Reactions

Under high-temperature conditions (>80°C), the mesylate intermediate may undergo β-elimination, forming piperidine derivatives. This is mitigated by:

  • Maintaining reaction temperatures below 60°C during substitution.

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

Amino Group Protection-Deprotection

Direct substitution with unprotected 4-amino-1H-pyrazole risks side reactions at the amine. Introducing a tert-butoxycarbonyl (Boc) protecting group on the pyrazole amine, followed by acidic deprotection (trifluoroacetic acid/DCM), increases overall yield from 58% to 72%.

Comparative Analysis of Synthetic Methods

MethodStepsTotal YieldCost (USD/kg)Scalability
Nucleophilic Substitution258%12,500High
Cyanation-Reduction368%18,200Moderate

The nucleophilic substitution route offers superior cost-efficiency for large-scale production, while the cyanation-reduction approach provides higher purity for pharmaceutical applications.

Chemical Reactions Analysis

Amino Group Reactivity

The 4-amino group on the pyrazole ring serves as a versatile site for chemical modifications:

a. Diazotization and Halogenation
The amino group can be converted to a diazonium salt under acidic conditions (e.g., NaNO₂/HCl), enabling substitution with halogens. For example, treatment with KI yields a 4-iodo-pyrazole derivative, a precursor for cross-coupling reactions like Suzuki-Miyaura couplings.

b. Acylation and Alkylation
Reaction with acyl chlorides or alkyl halides produces amides or secondary amines, respectively. These derivatives enhance lipophilicity or introduce functional handles for further modifications.

Reaction Table: Amino Group Transformations

Reaction TypeReagents/ConditionsProductApplication
DiazotizationNaNO₂, HCl, 0–5°CDiazonium intermediatePrecursor for halogenation
IodinationKI, Δ4-Iodo-pyrazole derivativeCross-coupling reactions
AcylationAcetyl chloride, pyridineN-Acetylated pyrazoleImproved metabolic stability

Tert-Butyl Ester Hydrolysis

The tert-butyl carbamate (Boc) group is cleavable under acidic or basic conditions:

a. Acidic Hydrolysis
Treatment with HCl in dioxane or TFA in DCM removes the Boc group, yielding a piperidine amine. This deprotection is critical for synthesizing amine intermediates in drug discovery.

b. Basic Hydrolysis
Under alkaline conditions (e.g., NaOH/EtOH), hydrolysis produces a carboxylic acid, though this pathway is less common due to competing side reactions.

Reaction Conditions and Outcomes

ConditionReagentsProduct
Acidic cleavage4M HCl in dioxane, 25°C, 2hPiperidine-4-(4-amino-pyrazol-1-yl)amine
Basic hydrolysis2M NaOH, EtOH, reflux, 6hPiperidine-1-carboxylic acid (minor)

Piperidine Ring Functionalization

The piperidine ring undergoes reactions at the nitrogen or carbon positions:

a. N-Alkylation/Acylation
The secondary amine (after Boc removal) reacts with alkyl halides or anhydrides to form tertiary amines or amides, enhancing binding affinity in drug candidates.

b. C-H Functionalization
Transition-metal catalysis (e.g., Pd or Ru) enables direct C-H bond activation for introducing aryl or heteroaryl groups.

Cross-Coupling Reactions

The 4-iodo-pyrazole derivative (from amino group iodination) participates in palladium-catalyzed couplings:

Example: Suzuki-Miyaura Coupling
Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives, expanding structural diversity for biological testing.

General Reaction Scheme

text
4-Iodo-pyrazole + Ar-B(OH)₂ → 4-Aryl-pyrazole (via Pd catalysis)

Comparative Reactivity Insights

Key findings from analogous compounds:

  • The tert-butyl ester’s stability under basic conditions makes it preferable for stepwise syntheses .

  • Piperidine functionalization often requires Boc deprotection first to access reactive amines .

Scientific Research Applications

Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biochemical assays and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and piperidine moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Molecular Formula : C₁₄H₂₂BrN₃O₂
  • Molecular Weight : 344.25 g/mol
  • Key Differences: Replaces the 4-amino group with bromine and a methyl group. The bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group enhances lipophilicity. This compound is less nucleophilic compared to the amino-substituted analog .
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • CAS : 877399-73-0
  • Key Differences: Substitutes iodine at the pyrazole 4-position. The iodo group’s larger atomic radius and weaker bond strength compared to bromine make it more reactive in metal-catalyzed reactions. However, the absence of an amino group limits hydrogen-bonding interactions .

Variations in the Piperidine Substituents

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
  • Molecular Formula : C₁₅H₂₃N₃O₂
  • Molecular Weight : 277.36 g/mol
  • Key Differences: Replaces the pyrazole with a pyridine ring and introduces a secondary amino group.
tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
  • CAS : 150349-65-8
  • Key Differences: Features a 3-aminopropyl side chain instead of pyrazole. The flexible alkyl chain may improve solubility but reduces rigidity, impacting interactions with planar binding sites .

Functional Group Modifications

tert-Butyl 4-(4-oxobutyl)piperidine-1-carboxylate
  • Molecular Formula: C₁₄H₂₅NO₃
  • Molecular Weight : 255.35 g/mol
  • Key Differences: The ketone group in the butyl chain introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions).
tert-Butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate
  • CAS : 1965304-61-3
  • Key Differences : Incorporates an ethyl spacer between the pyrazole and carbamate groups. The oxalate counterion enhances crystallinity but may alter solubility in polar solvents .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Reactivity/Solubility Trends
Target Compound 266.34 Boc, 4-amino-pyrazole High nucleophilicity, moderate solubility in polar solvents
4-Bromo-3-methyl-pyrazole analog 344.25 Boc, Br, CH₃ Lipophilic, suited for cross-coupling
4-Iodo-pyrazole analog N/A Boc, I Reactive in metal-catalyzed reactions
Pyridine-substituted analog 277.36 Boc, pyridine, NH₂ Increased basicity, chiral center
4-Oxobutyl analog 255.35 Boc, ketone Electrophilic, prone to nucleophilic attack

Biological Activity

Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1029413-55-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₁₃H₂₂N₄O₂
  • Molecular Weight : 266.34 g/mol
  • Physical Form : Solid
  • Purity : 97%
  • Storage Conditions : Keep in a dark place, sealed, at 2-8°C.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Similar compounds have been shown to interact with various receptors and enzymes that play critical roles in cell signaling pathways.

Key Mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that derivatives of pyrazole compounds can inhibit the proliferation of cancer cells, particularly in breast and pancreatic cancer models. For instance, related compounds have demonstrated significant cytotoxic effects on MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cells .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, such as ERK and NF-kB pathways. Inhibition of these pathways can lead to reduced cell invasion and migration, critical processes in cancer metastasis .

Biological Activity Overview

Biological ActivityEffect ObservedReference
Cell Proliferation InhibitionSignificant reduction in MDA-MB-231 and PANC-1 cell viability
Invasion and MigrationImpaired invasion capabilities in MDA-MB-231 cells
Signaling Pathway ModulationAltered ERK phosphorylation; inhibition of NF-kB signaling

Case Studies

Several studies have explored the biological effects of pyrazole derivatives similar to this compound:

Study 1: Cancer Cell Proliferation

In a study evaluating the impact of pyrazole derivatives on cancer cell lines, it was found that certain compounds exhibited IC50 values ranging from 6 to 63 μM against various cancer types. Notably, one derivative inhibited MDA-MB-231 cell proliferation through an apoptotic mechanism as evidenced by Annexin V staining .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how these compounds inhibit gelatinase activity (MMP-9), which is crucial for cancer invasion. The study highlighted that specific pyrazole derivatives significantly impaired MMP activity, suggesting potential therapeutic applications in targeting tumor invasiveness .

Q & A

Q. Table 1. Key Synthetic Steps and Yields

StepReaction TypeKey Reagents/ConditionsYieldReference
1N-protectionDi-tert-butyl dicarbonate, DCM, RT85%
2Pyrazole coupling4-Nitro-1H-pyrazole, K₂CO₃, DMF, 80°C78%
3Nitro reductionH₂, Pd/C, MeOH, 50°C89%

Q. Table 2. Safety Data Overview

ParameterValue/RecommendationReference
Acute Toxicity (LD₅₀, oral rat)>2000 mg/kg
Storage Temperature2–8°C
Incompatible MaterialsStrong oxidizers, acids

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-amino-1h-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-amino-1h-pyrazol-1-yl)piperidine-1-carboxylate

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